

RSS0680: A Technical Whitepaper on a VHL-Recruiting Kinase Degradar

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Compound of Interest

Compound Name: RSS0680

Cat. No.: B10823927

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Abstract

RSS0680 is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of specific protein kinases by hijacking the cellular ubiquitin-proteasome system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **RSS0680**. It includes detailed experimental protocols for its application and visual representations of its mechanism of action and experimental workflows to facilitate its use in research and drug development.

Chemical Structure and Properties

RSS0680 is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a moiety that binds to the target protein kinases.

Chemical Structure

The chemical structure of **RSS0680** is depicted below. It is a VHL-recruiting analogue of the CRBN-recruiting degrader DB-0614.^[1]

(Image of the chemical structure of **RSS0680** would be placed here in a real whitepaper)

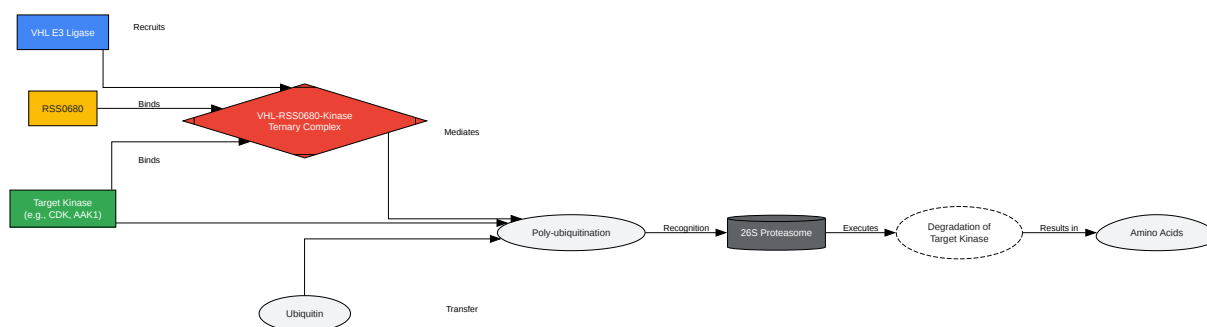
Physicochemical Properties

A summary of the key physicochemical properties of **RSS0680** is provided in the table below.

Property	Value	Reference
Molecular Formula	C52H64N10O6S3	[2]
Molecular Weight	1021.3 g/mol	[2]
CAS Number	2769753-48-0	[2]
Canonical SMILES	<chem>CC(C)C(C(=O)N1C(C(C(C1C(=O)O)O)NC(=O)C(C(C)(C)S)Cl)O)C(=O)NC(C(C)C)C(=O)NC1CCN(CC1)C(=O)c1ccc(cc1)n1c(nc(N)c2c1sc(c2)C)C</chem>	[3] (from supplementary data)
Solubility	Soluble in DMSO (200 mg/mL with heating)	[4]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

Mechanism of Action

RSS0680 functions as a PROTAC to induce the degradation of target proteins. The proposed mechanism of action is illustrated in the signaling pathway diagram below.



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RSS0680 mediated protein degradation pathway.

RSS0680 simultaneously binds to the VHL E3 ubiquitin ligase and a target protein kinase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target kinase, leading to its poly-ubiquitination. The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Biological Activity

RSS0680 has been shown to induce the degradation of a range of protein kinases.^[4] This activity makes it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent in diseases driven by aberrant kinase activity.

Target Kinases

RSS0680 has been demonstrated to degrade the following kinases:

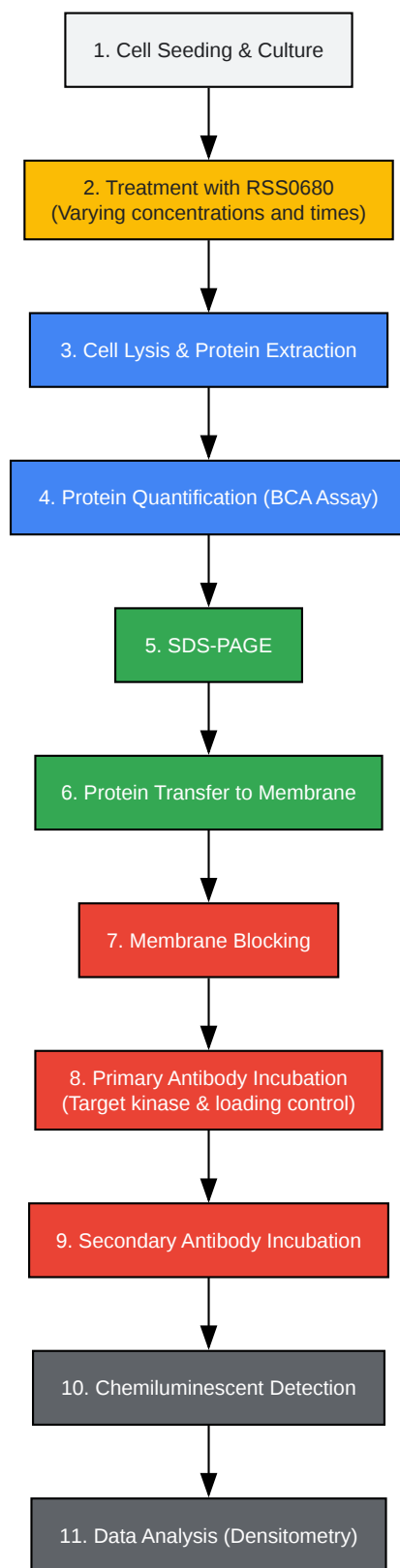
- AAK1
- CDK1, CDK2, CDK4, CDK6, CDK16
- EIF2AK4
- GAK
- LATSI
- LIMK2
- MAPK6
- MAPKAPK5
- MARK2, MARK4
- MKNK2
- NEK9
- RPS6KB1
- SIK2
- SNRK
- STK17A, STK17B, STK35
- WEE1

Experimental Protocols

The following are detailed protocols for the application of **RSS0680** in cell-based assays.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target kinase in response to **RSS0680** treatment.



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Workflow for Western Blot analysis.

Materials:

- Cell line of interest
- Complete cell culture medium
- **RSS0680** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target kinase
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

- Treatment: Treat cells with a range of concentrations of **RSS0680** (and a vehicle control, e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay

This protocol is for assessing the effect of **RSS0680**-induced kinase degradation on cell viability.

Materials:

- Cell line of interest
- Complete cell culture medium
- **RSS0680** stock solution (in DMSO)

- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
- Treatment: After allowing the cells to adhere, treat them with a serial dilution of **RSS0680**. Include a vehicle control.
- Incubation: Incubate the plate for a desired period (e.g., 72 hours).
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Conclusion

RSS0680 is a potent and versatile VHL-recruiting PROTAC for the targeted degradation of a wide array of protein kinases. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The experimental protocols provided herein offer a foundation for the effective utilization of **RSS0680** in kinase-related research and drug discovery endeavors.

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